Superior In Vivo Tumor Inhibition
In a direct head-to-head study using the CT-26 murine colon cancer xenograft model, AMX12006 demonstrated significantly greater tumor growth inhibition (TGI) than the clinical-stage EP4 antagonist E7046 at identical dosing [1].
| Evidence Dimension | Tumor Growth Inhibition (TGI) at 150 mg/kg oral daily dose |
|---|---|
| Target Compound Data | 51.78% TGI |
| Comparator Or Baseline | E7046: 25.9% TGI |
| Quantified Difference | 2.0-fold higher TGI (p < 0.05 vs vehicle) |
| Conditions | CT-26 BALB/c mouse xenograft model, oral dosing (po, qd) for 11 days, n=6 per group |
Why This Matters
This direct comparison provides a clear, quantitative justification for selecting AMX12006 over E7046 when maximal tumor growth inhibition is a primary research endpoint.
- [1] Zhou, Y. et al. Discovery of a Novel EP4 Antagonist for Cancer Immunotherapy. Journal of Medicinal Chemistry, 2023. Table 6: In Vivo Therapeutic Effect of 36 (AMX12006) in CT-26 BALB/c Mouse Xenografts. PMC10258902. View Source
